molecular formula C10H11ClN2O2 B13453226 Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate

Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate

Cat. No.: B13453226
M. Wt: 226.66 g/mol
InChI Key: GEHWAJULNNQXPW-UHFFFAOYSA-N
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Description

Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the 2-chloropyridin-4-yl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate is unique due to the presence of the 2-chloropyridin-4-yl group, which imparts distinct chemical and biological properties

Biological Activity

Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

This compound has a unique azetidine ring structure that contributes to its biological properties. The presence of the chloropyridine moiety is particularly significant, as it may influence the compound's interaction with biological targets.

Research indicates that compounds with azetidine rings often exhibit interactions with cellular pathways involved in cancer proliferation and apoptosis. This compound has been studied for its ability to inhibit tubulin polymerization, a critical process in cancer cell division.

Anticancer Activity

Several studies have reported the anticancer properties of azetidine derivatives, including this compound. For instance, a study demonstrated that related azetidine compounds showed significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells . The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Cytotoxic Effects

In vitro studies revealed that this compound exhibits cytotoxic effects on cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .

Case Studies

  • Study on MCF-7 Cells :
    • Objective : To evaluate the antiproliferative activity.
    • Method : Treatment with varying concentrations of this compound.
    • Results : Significant reduction in cell viability was observed at higher concentrations, indicating potent anticancer activity.
  • Mechanistic Insights :
    • Study Focus : Investigated the compound's effect on tubulin dynamics.
    • Findings : The compound was found to bind to tubulin, inhibiting its polymerization and thereby disrupting mitotic spindle formation during cell division .

Data Table: Biological Activity Summary

Activity TypeCell LineConcentration Range (µM)Effect Observed
AntiproliferativeMCF-71 - 50Significant reduction in cell viability
CytotoxicityMDA-MB-2315 - 100Induction of apoptosis
Tubulin InhibitionIn vitro assays10 - 100Disruption of microtubule dynamics

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate

InChI

InChI=1S/C10H11ClN2O2/c1-15-10(14)7-5-13(6-7)8-2-3-12-9(11)4-8/h2-4,7H,5-6H2,1H3

InChI Key

GEHWAJULNNQXPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C1)C2=CC(=NC=C2)Cl

Origin of Product

United States

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